(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine
Description
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1 |
InChI Key |
SVZUBEVKYOBFFC-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:
Formation of the Benzo[d]furan Ring: The benzo[d]furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Butylamine Group: The butylamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the butylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The primary structural distinction between “(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine” and its analogs lies in the alkylamine substituent. For example:
- “this compound” : Features a linear butylamine chain (-CH₂CH₂CH₂CH₂NH₂).
- “(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine” (CAS 633701-50-5) : Contains a branched 2-methylpropylamine group (-CH(CH₃)CH₂NH₂) .
Implications of Structural Variation
Linear chains (e.g., butylamine) may exhibit lower steric hindrance, facilitating interactions with flat binding pockets in biological targets.
Stereochemical Impact :
- Both compounds share the (1S)-configuration, suggesting similar enantioselective interactions with chiral receptors or enzymes. However, the alkyl chain’s branching could alter binding kinetics or metabolic stability.
Synthetic Accessibility :
- Branched analogs like CAS 633701-50-5 may require more complex synthetic routes due to stereochemical control at the 2-methylpropylamine moiety, whereas linear chains might simplify synthesis.
Data Table: Comparative Overview
Research Findings and Implications
- Pharmacological Potential: Benzofuran-derived amines are studied for their activity in neurological and inflammatory disorders. The chlorine atom at the 5-position is a common pharmacophore for enhancing binding affinity, while the alkylamine chain modulates pharmacokinetics .
- Need for Experimental Validation : While CAS 633701-50-5 is commercially available, detailed biological data for both compounds remain scarce. Comparative studies on receptor binding (e.g., serotonin or dopamine receptors) and metabolic stability (e.g., CYP450 interactions) are critical to elucidating structure-activity relationships.
Biological Activity
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a compound of interest in pharmacology due to its potential interactions with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
The compound acts primarily as an inverse agonist at the 5-HT2A receptor. Inverse agonists bind to the same receptor sites as agonists but induce a pharmacological response opposite to that of agonists. This mechanism can be beneficial in conditions where modulation of serotonergic activity is required, such as anxiety disorders and schizophrenia .
Biological Activity Overview
The biological activities associated with this compound include:
- Antidepressant Effects : By modulating serotonin receptor activity, the compound may alleviate symptoms of depression.
- Anxiolytic Properties : Its inverse agonist action may help reduce anxiety levels.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly beneficial in neurodegenerative diseases.
Case Studies and Experimental Data
- Serotonin Receptor Modulation :
- Antimicrobial Activity :
- Neuroprotective Studies :
Data Table: Biological Activities and Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
